molecular formula C15H9NO4 B8646533 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione CAS No. 6149-22-0

2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B8646533
CAS No.: 6149-22-0
M. Wt: 267.24 g/mol
InChI Key: NGUMGUHCILBKTI-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indandiones. This compound is characterized by the presence of a nitrophenyl group attached to the indan-1,3-dione core. Indandiones are known for their versatility and have been widely studied for their applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization .

Properties

CAS No.

6149-22-0

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(3-nitrophenyl)indene-1,3-dione

InChI

InChI=1S/C15H9NO4/c17-14-11-6-1-2-7-12(11)15(18)13(14)9-4-3-5-10(8-9)16(19)20/h1-8,13H

InChI Key

NGUMGUHCILBKTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione typically involves the reaction of indan-1,3-dione with 3-nitrobenzaldehyde under basic conditions. A common method is the Knoevenagel condensation, where the reaction is carried out in the presence of a base such as piperidine or sodium acetate in ethanol . The reaction mixture is usually heated under reflux to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione has been extensively studied for its applications in several scientific fields:

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can act as an electron acceptor, facilitating electron transfer processes. In biological systems, it may inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function. The nitro group can also undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

    Indan-1,3-dione: A closely related compound with similar chemical properties but lacking the nitrophenyl group.

    2-(4-Nitrophenyl)indan-1,3-dione: Another nitrophenyl-substituted indandione with the nitro group in a different position.

    2-Phenylindan-1,3-dione: A derivative with a phenyl group instead of a nitrophenyl group.

Uniqueness

2-(3-Nitrophenyl)-1H-indene-1,3(2H)-dione is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties.

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